molecular formula C11H14O3 B083361 4-(Benzyloxy)butanoic acid CAS No. 10385-30-5

4-(Benzyloxy)butanoic acid

Cat. No.: B083361
CAS No.: 10385-30-5
M. Wt: 194.23 g/mol
InChI Key: CXEFZVVLTJQWBF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)butanoic acid can be synthesized through several methods. One common approach involves the reaction of γ-butyrolactone with benzyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, hydrolysis, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

4-(Benzyloxy)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)butanoic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in different environments .

Comparison with Similar Compounds

    4-Phenylbutanoic acid: Similar structure but lacks the benzyloxy group.

    4-Methoxybutanoic acid: Contains a methoxy group instead of a benzyloxy group.

    4-Hydroxybutanoic acid: Contains a hydroxy group instead of a benzyloxy group.

Uniqueness: 4-(Benzyloxy)butanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEFZVVLTJQWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340163
Record name 4-(Benzyloxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10385-30-5
Record name 4-(Benzyloxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)butanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.0 g of 4-benyloxybutanol and 182 mg of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, radical) were dissolved in a mixture composed of 60 ml of acetonitrile and 60 ml of phosphate buffer (pH 6.7). To this reaction mixture were added 20 ml of an aqueous solution of sodium chlorite (NaClO2) (3.8 g) and 0.5 ml of a 5% aqueous solution of sodium hypochlorite (NaClO), followed by stirring at 35° C. for 5.5 hours. The reaction mixture was adjusted to pH 8.0 by the addition of a 2M aqueous solution of sodium hydroxide, and stirred for 20 minutes. Thereafter, 84 ml of an aqueous solution of sodium sulfate (5.1 g) was added thereto under cooling with ice so that its internal temperature would not exceed 20° C. , followed by stirring for 30 minutes. After the reaction mixture was washed with 50 ml of t-butylmethyl ether, the aqueous solution was adjusted to pH 3–4 by the addition of 1M hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water and then with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 3.3 g (102% yield) of the title compound.
Quantity
60 mL
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solvent
Reaction Step One
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3 g
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182 mg
Type
catalyst
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60 mL
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reactant
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[Compound]
Name
aqueous solution
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20 mL
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reactant
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3.8 g
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reactant
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aqueous solution
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aqueous solution
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84 mL
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5.1 g
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reactant
Reaction Step Six
Yield
102%

Synthesis routes and methods II

Procedure details

4.0 g (60%, 0.1 mol) of sodium hydride were washed in hexane and mixed with 30 ml of dry DMSO, and the resulting admixture was stirred at 60° C. on an oil bath for 1 hour under a nitrogen gas flow. The mixture was stirred at room temperature, and dry DMSO containing 12.6 g (0.1 mol) of sodium 4-hydroxybutyrate (100 ml) was added. After stirring at room temperature for 2 hours, the reaction solution was cooled on an ice bath, 0.2 mol of benzyl bromide was added, and the reaction was carried out at room temperature for 2 hours. After solidification, 0.5 L of ether was added, the admixture was filtered, the resulting residue was washed with ether (300 ml×3), and the filtrate was concentrated under vacuum. The resulting residue was mixed with 100 ml of methanol, 100 ml of 8% sodium hydroxide were added, and the admixture was stirred at 60° C. for 15 hours. After drying under vacuum, the resulting concentrated residue was washed with ether (200 ml×2), and the ether layer was extracted with 1 N sodium hydroxide (50 ml). All aqueous layers were combined, neutralized with concentrated hydrochloric acid (pH<4) and then extracted with ether (100 ml×5). The ether layer was extracted with 2 N sodium hydroxide (50 ml×3), all water layers were neutralized with concentrated hydrochloric acid (pH<4), and further extracted with ether. The resulting product was washed with an aqueous saturated sodium chloride solution, dried on magnesium sulphate, and then concentrated under vacuum. 9.42 g of 4-benzyloxybutyric acid was obtained as a pale yellow oil.
Quantity
4 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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